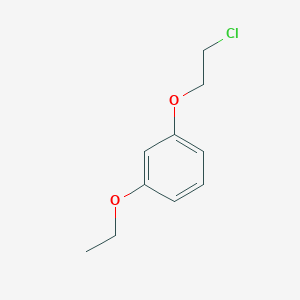

1-(2-Chloroethoxy)-3-ethoxybenzene

説明

Contextualization of Aryl Ethers in Contemporary Organic Synthesis and Medicinal Chemistry

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. This structural motif is a cornerstone in the architecture of many biologically active molecules and functional materials. In medicinal chemistry, the aryl ether linkage is prized for its relative stability and its ability to impart specific conformational properties to a molecule, influencing its interaction with biological targets. The synthesis of aryl ethers is a fundamental topic in organic chemistry, with classic methods like the Williamson ether synthesis and more modern transition metal-catalyzed cross-coupling reactions being continually refined for greater efficiency and scope.

Significance of Substituted Phenol (B47542) Derivatives, with a Focus on Chlorinated and Ethoxylated Benzene (B151609) Analogues

Substituted phenols are a versatile class of compounds that serve as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The introduction of substituents onto the benzene ring dramatically influences the phenol's chemical properties and reactivity.

Chlorinated benzene analogues are of particular interest due to the unique properties conferred by the halogen atom. Chlorine's electron-withdrawing nature can modify the acidity of a phenolic hydroxyl group and influence the regioselectivity of further aromatic substitutions. The presence of a chlorine atom also provides a handle for further functionalization through various coupling reactions.

Ethoxylated benzene derivatives, containing an ethoxy group (-OCH2CH3), are also significant. The ethoxy group is a relatively unreactive, lipophilic moiety that can improve a molecule's solubility in nonpolar environments and enhance its metabolic stability, a desirable trait in drug design. The combination of both chloro and ethoxy substituents on a benzene ring, as seen in 1-(2-Chloroethoxy)-3-ethoxybenzene, creates a molecule with distinct electronic and steric properties, offering a unique platform for chemical synthesis.

Research Trajectory and Potential Academic Contributions of this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest a clear research trajectory. As a bifunctional molecule, it possesses two key sites for chemical modification: the reactive chloroethyl group and the aromatic ring. This positions the compound as a valuable intermediate or building block in the synthesis of more complex molecules.

The primary academic contribution of this compound likely lies in its use as a tool for molecular elaboration. The chloroethoxy side chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This enables the systematic synthesis of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery or for the development of new materials with tailored properties. The investigation of its reactivity and the exploration of its utility in the synthesis of novel chemical entities represent areas of potential academic inquiry. A related compound, 1-(2-Chloroethoxy)-2-ethoxybenzene, is noted as a pharmaceutical intermediate, suggesting that molecules of this class have established roles in the synthesis of active pharmaceutical ingredients (APIs) pharmaoffer.com.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and for predicting its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol |

| CAS Number | 915924-31-1 |

| Appearance | Liquid (predicted/reported by suppliers) |

| LogP (Octanol/Water Partition Coefficient) | 3.27 (predicted) |

| Rotatable Bonds | 5 |

This data is compiled from chemical supplier databases and computational predictions.

Expected Spectroscopic Features:

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would be expected to show signals for the aromatic protons, with their characteristic splitting patterns and chemical shifts influenced by the meta-substitution of the ethoxy and chloroethoxy groups. Distinct triplets and quartets would be observed for the ethyl group of the ethoxy substituent. The chloroethoxy group would exhibit two triplets, corresponding to the two methylene (B1212753) groups (-CH₂-O- and -CH₂-Cl).

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the ethoxy and chloroethoxy groups would be found in the upfield region.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the chloroethyl group or other characteristic fragments.

Synthesis and Manufacturing

The most logical and widely used method for the synthesis of this compound is the Williamson ether synthesis wikipedia.orgmasterorganicchemistry.comedubirdie.comkhanacademy.org. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction wikipedia.orgmasterorganicchemistry.com.

For the synthesis of this compound, the reaction would proceed in two main steps:

Formation of the Phenoxide: The starting material, 3-ethoxyphenol (B1664596), is treated with a suitable base to deprotonate the phenolic hydroxyl group. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). This acid-base reaction generates the sodium 3-ethoxyphenoxide, a potent nucleophile.

Nucleophilic Substitution: The resulting phenoxide is then reacted with a suitable electrophile, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. The phenoxide ion attacks the carbon atom bearing the bromine (or one of the chlorines), displacing the halide and forming the ether linkage. The use of a di-halogenated ethane is crucial for introducing the chloroethoxy moiety.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Williamson ether synthesis.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dominated by the presence of the primary alkyl chloride in the chloroethoxy side chain. This group is a good substrate for nucleophilic substitution reactions (Sₙ2), making the compound a versatile intermediate for introducing a variety of functional groups.

Nucleophilic Substitution at the Chloroethoxy Group

The terminal chlorine atom can be readily displaced by a range of nucleophiles. This allows for the synthesis of a diverse array of derivatives.

Reaction with Amines: Primary and secondary amines can react with this compound to form the corresponding secondary and tertiary amines, respectively. This reaction is a common method for building more complex nitrogen-containing molecules. However, the reaction can sometimes lead to multiple alkylations of the amine youtube.comlibretexts.orgchemguide.co.ukchemrevise.org.

Reaction with Azide (B81097) Ion: The displacement of the chloride by sodium azide (NaN₃) would yield the corresponding azido derivative, 1-(2-azidoethoxy)-3-ethoxybenzene. This azide can then be further transformed, for example, by reduction to a primary amine or through cycloaddition reactions (e.g., "click chemistry") to form triazoles nih.gov.

Reaction with other Nucleophiles: Other nucleophiles, such as cyanide, thiols, and carboxylates, can also be employed to introduce a variety of functionalities onto the ethoxy side chain.

Reactivity of the Aromatic Ring

The benzene ring of this compound is generally unreactive towards nucleophilic aromatic substitution. The C-Cl bond of an aryl chloride is significantly stronger than that of an alkyl chloride, and nucleophilic attack on the aromatic ring is electronically disfavored unless strongly electron-withdrawing groups are present on the ring nih.gov. Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is possible, with the directing effects of the ethoxy and chloroethoxy groups influencing the position of the incoming electrophile.

Potential Applications as a Synthetic Building Block

The primary utility of this compound is as a synthetic building block in the construction of more complex molecules google.com. Its bifunctional nature—a stable aryl ether core and a reactive alkyl halide side chain—allows for its incorporation into larger structures through sequential chemical transformations.

The ability to introduce various nucleophiles at the chloroethoxy terminus makes this compound a valuable precursor for synthesizing libraries of compounds for screening in drug discovery and materials science. For example, by reacting it with different amines, a series of analogues with varying substituents on the nitrogen atom can be generated. This approach is fundamental in medicinal chemistry for optimizing the pharmacological properties of a lead compound. The use of related compounds as pharmaceutical intermediates underscores the potential of this class of molecules in the synthesis of drugs pharmaoffer.comgoogle.comsumitomo-chem.co.jpresearchgate.net.

This compound is a substituted aryl ether with clear potential as an intermediate in organic synthesis. Its synthesis is readily achievable through the well-established Williamson ether synthesis. The compound's chemical reactivity is primarily centered on the chloroethoxy group, which allows for a wide range of nucleophilic substitution reactions. This reactivity profile makes it a useful building block for the systematic elaboration of molecular structures, particularly in the fields of medicinal and materials chemistry. While specific, in-depth research on this particular molecule is limited, its structural features and the established utility of related compounds suggest that it is a valuable tool for the synthetic chemist.

Structure

3D Structure

特性

IUPAC Name |

1-(2-chloroethoxy)-3-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBWIVKMJWBPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651137 | |

| Record name | 1-(2-Chloroethoxy)-3-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-31-1 | |

| Record name | 1-(2-Chloroethoxy)-3-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 2 Chloroethoxy 3 Ethoxybenzene

Nucleophilic Substitution Reactions of the Chloroethoxy Group

The presence of a primary alkyl chloride in the 2-chloroethoxy side chain is the dominant feature governing its reactivity towards nucleophiles. This functionality serves as a key site for molecular elaboration through the displacement of the chloride leaving group.

The carbon atom bonded to the chlorine in 1-(2-Chloroethoxy)-3-ethoxybenzene is a primary carbon, making it an excellent substrate for nucleophilic substitution reactions. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-nucleophile bonds.

Strong nucleophiles readily react with the chloroethoxy group. For instance, amines (primary or secondary) can be used to introduce nitrogen-containing functionalities, yielding the corresponding substituted amine derivatives. Similarly, thiols, which are generally considered strong nucleophiles, react to form thioethers. nih.gov The reaction involves the attack of the nucleophilic atom (e.g., nitrogen in an amine or sulfur in a thiol) on the electrophilic carbon bearing the chlorine atom.

| Starting Material | Nucleophile (Nu:) | Representative Product |

| This compound | Amines (R₂NH) | 1-(2-(Dialkylamino)ethoxy)-3-ethoxybenzene |

| This compound | Thiols (RSH) | 1-(2-(Alkylthio)ethoxy)-3-ethoxybenzene |

| This compound | Cyanide (CN⁻) | 3-(3-Ethoxyphenyl)oxy)propanenitrile |

| This compound | Hydroxide (B78521) (OH⁻) | 2-(3-Ethoxyphenoxy)ethanol |

This interactive table summarizes the expected products from the reaction of this compound with various classes of nucleophiles.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.com The structure of the substrate is a critical factor in determining the operative pathway. libretexts.org

For this compound, the reaction site is a primary alkyl halide. Such substrates overwhelmingly favor the SN2 mechanism . libretexts.orgbyjus.com This preference is due to two main factors:

Steric Hindrance : The primary carbon is relatively unhindered, allowing easy backside attack by the nucleophile, which is characteristic of the SN2 pathway. masterorganicchemistry.com

Carbocation Instability : The alternative SN1 mechanism would require the formation of a primary carbocation intermediate. Primary carbocations are highly unstable and their formation is energetically unfavorable, thus making the SN1 pathway unlikely. masterorganicchemistry.combyjus.com

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. masterorganicchemistry.combyjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). byjus.com

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to this compound |

| Substrate | Favored by 3° > 2° | Favored by Methyl > 1° > 2° | The primary (1°) halide strongly favors the SN2 pathway . libretexts.orglibretexts.org |

| Mechanism | Two steps, carbocation intermediate | One concerted step | Proceeds via a single-step concerted mechanism. byjus.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Reaction rate depends on both substrate and nucleophile concentration. libretexts.org |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles | Reactions are typically run with strong nucleophiles (e.g., thiolates, amides). libretexts.org |

This interactive table compares SN1 and SN2 reaction characteristics and their applicability to the chloroethoxy group.

The substituents on the benzene (B151609) ring (the second ethoxy group) are relatively remote from the reactive C-Cl bond on the side chain. Their electronic influence on the rate of nucleophilic substitution at the side chain is generally considered to be minimal. The reactivity of the chloroethoxy group is primarily dictated by its nature as a primary alkyl halide and the reaction conditions (e.g., nucleophile strength, solvent). libretexts.orgyoutube.com Any inductive or resonance effects from the ring substituents would be transmitted weakly through the ether oxygen and several sigma bonds, and are not significant drivers of the reaction's feasibility or mechanism compared to the more dominant steric and electronic factors at the reaction center itself.

Electrophilic Aromatic Substitution Reactions of the Ethoxybenzene Core

The benzene ring of this compound is electron-rich due to the presence of two alkoxy substituents, making it highly susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. msu.edu

In electrophilic aromatic substitution, existing substituents on the benzene ring control both the rate of reaction and the position (regiochemistry) of the incoming electrophile. This is determined by their inductive and resonance effects. lumenlearning.comlibretexts.org

Ethoxy Group (-OCH₂CH₃) : This is a classic activating, ortho-, para-directing group. wou.edustpeters.co.in The oxygen atom's lone pairs donate electron density to the ring through resonance, which outweighs its inductive electron withdrawal due to oxygen's electronegativity. stpeters.co.in This donation makes the ring more nucleophilic and thus more reactive than benzene itself, and it preferentially stabilizes the intermediates for ortho and para attack. organicchemistrytutor.com

1-(2-Chloroethoxy) Group (-OCH₂CH₂Cl) : This group is also an activating, ortho-, para-director for the same reason as the ethoxy group—the resonance donation from the oxygen atom attached to the ring. libretexts.org However, the presence of the electronegative chlorine atom on the alkyl chain creates an electron-withdrawing inductive effect. This effect slightly reduces the net electron-donating ability of the group compared to a simple ethoxy group. Therefore, the chloroethoxy group is a slightly weaker activator than the ethoxy group, but its directing effect remains ortho-, para-. libretexts.orglibretexts.org

| Substituent Group | Activating/Deactivating | Directing Effect | Justification |

| Ethoxy (-OEt) | Activating | Ortho, Para | Strong resonance electron donation from oxygen lone pairs outweighs the inductive effect. stpeters.co.inorganicchemistrytutor.com |

| 1-(2-Chloroethoxy) (-OCH₂CH₂Cl) | Activating (weaker than ethoxy) | Ortho, Para | Resonance donation from oxygen determines the directing effect, but is slightly weakened by the inductive pull of the remote chlorine. libretexts.orglibretexts.org |

This interactive table summarizes the substituent effects for the groups on the aromatic ring.

With two ortho-, para-directing groups at positions 1 and 3, the regioselectivity of electrophilic substitution is determined by their combined influence. Both groups direct incoming electrophiles to the same positions, leading to a strongly reinforced directing effect.

Let's analyze the positions relative to the substituents:

Position 2 : Ortho to the C1-substituent and ortho to the C3-substituent.

Position 4 : Para to the C1-substituent and ortho to the C3-substituent.

Position 6 : Ortho to the C1-substituent and meta to the C3-substituent.

Position 5 : Meta to both substituents (highly disfavored).

The sites at positions 2 and 4 are electronically activated by both groups, making them the most favorable for electrophilic attack. wou.edulibretexts.org The site at position 6 is activated by the C1 group but not the C3 group, making it less reactive than positions 2 and 4.

Between positions 2 and 4, steric hindrance often plays a deciding role. Position 2 is located between the two existing substituents, making it sterically crowded. Therefore, electrophilic attack is most likely to occur at position 4 , which is less sterically hindered. wou.edu This makes regioselective functionalization highly predictable, with the para-position to the C1-substituent being the primary target for substitution.

Oxidation and Reduction Chemistry

The presence of both an oxidizable aromatic ether and a reducible alkyl halide functional group suggests that this compound can undergo a variety of redox reactions.

Oxidative Transformations and Resulting Species (e.g., Quinones)

The aromatic ring of this compound, being activated by two alkoxy groups, is susceptible to oxidation, although it is generally stable under mild conditions. msu.edu Strong oxidizing agents can lead to the cleavage of the benzene ring. However, a more probable oxidative pathway involves the transformation of the alkoxy groups.

Oxidation of the ethoxy and chloroethoxy side chains can occur, potentially leading to the formation of aldehydes, carboxylic acids, or phenols if the ether linkage is cleaved. numberanalytics.com For instance, oxidation of the ethyl group in ethoxybenzene can yield phenyl acetate (B1210297) under certain conditions. While direct oxidation of the ether itself is challenging, if the ether linkages were to be cleaved, subsequent oxidation of the resulting phenols could occur.

Hydroxylation of the benzene ring, followed by oxidation, could theoretically lead to the formation of quinone-type structures. nih.govyoutube.com This process is often mediated by enzymes in biological systems or by potent chemical oxidants. nih.gov The formation of quinones from catechols or hydroquinones is a well-established reaction. nih.gov Should this compound be metabolized to a dihydroxybenzene derivative, subsequent oxidation could yield a quinone. The likely positions for hydroxylation would be ortho and para to the activating alkoxy groups.

| Oxidizing Agent | Potential Products | Reaction Conditions | Reference |

| Strong Oxidants (e.g., KMnO4) | Ring cleavage products, carboxylic acids | Harsh (e.g., heat) | numberanalytics.com |

| Cytochrome P450 Enzymes | Hydroxylated derivatives, potential for quinone precursors | Biological systems | nih.gov |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Hydroxylated intermediates | Advanced oxidation processes | nih.gov |

Reductive Pathways of the Chloroethoxy Moiety

The chloroethoxy group is the primary site for reduction in this compound. The carbon-chlorine bond can be cleaved through several reductive mechanisms.

Nucleophilic Substitution: The chlorine atom can be displaced by a nucleophile. While not strictly a reduction of the chloroethoxy group itself, it is a key reaction pathway. For example, reaction with a stronger nucleophile than chloride, such as iodide or cyanide, can occur. studymind.co.uk

Reductive Dehalogenation: This process involves the replacement of the chlorine atom with a hydrogen atom. This can be achieved using various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride), or through catalytic hydrogenation. organicmystery.comunacademy.com The general reaction is:

R-Cl + 2[H] → R-H + HCl

This reaction is common for haloalkanes and is a likely pathway for the reduction of the chloroethoxy group. organicmystery.com Reductive dehalogenation can also be mediated by microbial activity under anaerobic conditions. nih.govnih.gov

| Reducing Agent/System | Primary Product | Mechanism | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Ethoxy-3-(2-ethoxy)benzene | Reductive dehalogenation | organicmystery.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 1-Ethoxy-3-(2-ethoxy)benzene | Reductive dehalogenation | organicmystery.com |

| Sodium/Alcohol | 1-Ethoxy-3-(2-ethoxy)benzene | Reductive dehalogenation | google.com |

| Anaerobic Microorganisms | 1-Ethoxy-3-(2-ethoxy)benzene | Microbial reductive dechlorination | nih.gov |

Stability and Degradation Pathways of Ether and Haloether Linkages

The stability of this compound is determined by the resilience of its ether and chloroether linkages to various environmental and chemical factors.

Hydrolytic Stability under Various Chemical Conditions

The ether linkages in this compound are generally stable to hydrolysis under neutral and basic conditions. numberanalytics.com However, they can be cleaved under strongly acidic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com

The cleavage of the aryl alkyl ether bond would likely yield phenol (B47542) and the corresponding chloroethanol or ethoxyethanol, as the C(sp²)-O bond is stronger than the C(sp³)-O bond. libretexts.orgyoutube.com Cleavage of the chloroethoxy ether linkage would proceed via an S_N2 mechanism, with a nucleophile attacking the less sterically hindered carbon. libretexts.org The rate of hydrolysis is influenced by the pH and temperature of the solution. nih.gov

| Condition | Predicted Stability | Potential Cleavage Products | Reference |

| Neutral pH, Room Temperature | Stable | - | numberanalytics.com |

| Basic Conditions (e.g., aq. NaOH) | Stable | - | savemyexams.com |

| Strong Acid (e.g., HI, HBr), Heat | Unstable | Phenol, 2-chloroethanol (B45725), ethanol | libretexts.orgyoutube.com |

Photochemical and Biotransformational Degradation Pathways

Photochemical Degradation: Aromatic ethers and halogenated organic compounds can undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. For halogenated aromatic ethers, such as polybrominated diphenyl ethers (PBDEs), photodegradation primarily occurs through reductive dehalogenation. acs.orgnih.govepa.gov It is therefore plausible that this compound would undergo a similar process, leading to the formation of 1,3-diethoxybenzene (B1583337) and other photoproducts. The process can be enhanced by the presence of photosensitizers in the environment. nih.gov

Biotransformation: In the environment, microorganisms play a crucial role in the degradation of organic pollutants. Haloethers can be subject to microbial degradation under both aerobic and anaerobic conditions. nih.govbohrium.com The initial step in the biodegradation of halogenated compounds is often the removal of the halogen atom, which can occur through reductive, hydrolytic, or oxygenolytic mechanisms. nih.gov Following dehalogenation, the resulting aromatic ether can be further degraded through pathways established for similar compounds, which typically involve ring hydroxylation and subsequent cleavage. nih.gov The presence of the ether linkages may influence the rate and pathway of microbial degradation. frtr.gov

| Degradation Pathway | Key Process | Potential Products | Reference |

| Photochemical | Reductive Dechlorination | 1,3-Diethoxybenzene, Phenolic compounds | nih.govepa.gov |

| Biotransformation (Anaerobic) | Reductive Dechlorination | 1,3-Diethoxybenzene | nih.govnih.gov |

| Biotransformation (Aerobic) | Hydroxylation, Ether Cleavage | Phenols, Catechols, Ring Cleavage Products | bohrium.comnih.gov |

Derivatization Strategies and Molecular Transformations for Diverse Applications

Functional Group-Specific Derivatization for Analytical and Synthetic Purposes

Derivatization is a common practice in chemical analysis, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the volatility, thermal stability, and detectability of analytes. diva-portal.orgresearchgate.netgcms.cz For 1-(2-Chloroethoxy)-3-ethoxybenzene, derivatization can be strategically employed to facilitate its analysis or to prepare it for further synthetic steps.

While direct GC-MS analysis of this compound is possible, derivatization can improve chromatographic behavior and mass spectral characteristics. The primary target for derivatization is the chloroethyl group, although the ether linkages can also be cleaved under harsh conditions.

Substitution of the Chlorine Atom: The chlorine atom on the ethoxy chain is a reactive site for nucleophilic substitution. This allows for the introduction of various functional groups that can improve GC-MS analysis. For instance, reaction with a thiol-containing reagent can introduce a sulfur atom, which can be beneficial for specific detectors. Alternatively, substitution with a bulkier, more easily fragmentable group could lead to a more informative mass spectrum. dtic.mil

Fragmentation Patterns in Mass Spectrometry: The electron impact (EI) mass spectrum of chloroethoxy compounds is characterized by fragmentation pathways involving the loss of the chloroethyl group or parts thereof. dtic.millibretexts.orgmiamioh.edu The fragmentation of ethers often occurs alpha to the oxygen atom. libretexts.orgmiamioh.edu Understanding these fragmentation patterns is crucial for the identification and quantification of this compound and its derivatives. dtic.mil

Table 1: Potential Derivatization Reactions for GC-MS Analysis of this compound

| Derivatization Target | Reagent Type | Potential Product | Analytical Advantage |

| Chloroethyl group | Thiol (e.g., thiophenol) | Thioether derivative | Enhanced detectability with sulfur-specific detectors. |

| Chloroethyl group | Amine (e.g., diethylamine) | Aminoether derivative | Can improve ionization efficiency. |

| Chloroethyl group | Iodide source (Finkelstein reaction) | Iodoether derivative | Increased molecular weight and potentially altered fragmentation. |

This table presents hypothetical derivatization strategies based on the known reactivity of chloroalkanes. Specific reaction conditions would need to be optimized.

In the context of analyzing complex environmental or biological samples, multilateral derivatization techniques can be employed to simultaneously target multiple classes of compounds. While no specific multilateral methods have been reported for this compound, its presence in a mixture alongside other functionalized compounds (e.g., phenols, carboxylic acids) would necessitate a derivatization strategy that is either specific to the chloroalkane or compatible with the derivatization of other functional groups. For instance, a silylation step for hydroxylated compounds might be performed alongside a separate derivatization for the chloroethoxy group. researchgate.net

Synthesis of Advanced Materials and Functional Molecules

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, including polymers, heterocyclic systems, and therapeutic agents.

The chloroethyl group of this compound can serve as a reactive handle for polymerization reactions. For instance, it can be converted to a more reactive group, such as an azide (B81097) or an alkyne, to participate in "click chemistry" reactions for the synthesis of functional polymers. researchgate.net

Polyether Synthesis: The chloroethoxy group can potentially be used in polyether synthesis. For example, under appropriate conditions, it could react with diols to form polyether chains, incorporating the ethoxybenzene moiety as a pendant group. google.commdpi.com This could impart specific properties to the resulting polymer, such as increased hydrophobicity or altered thermal characteristics. The synthesis of functional polymers from chloromethyl styrene, a related chloro-functionalized monomer, has been demonstrated, suggesting the feasibility of using chloro-containing monomers in polymer synthesis. asianpubs.orgresearchgate.net

Table 2: Potential Polymerization Strategies Involving this compound

| Polymerization Strategy | Role of this compound | Resulting Polymer Type | Potential Properties |

| Conversion to a polymerizable monomer | Precursor to a styrenic or acrylic monomer | Functional polystyrene or polyacrylate | Modified thermal and optical properties. |

| Chain-growth polymerization | Monomer (after modification) | Polyether or other functional polymer | Tailored solubility and material properties. |

| Post-polymerization modification | Modifying agent for an existing polymer | Graft copolymer | Introduction of ethoxybenzene functionalities onto a polymer backbone. |

This table outlines theoretical approaches for utilizing this compound in polymer science.

The reactive chloroethyl group and the substituted benzene (B151609) ring provide a scaffold for the synthesis of various heterocyclic compounds. Intramolecular cyclization is a plausible strategy, where the chloroethyl group reacts with another functional group introduced onto the benzene ring or the ethoxy substituent. rsc.org For example, conversion of the chloro group to an amino or hydroxyl group could facilitate cyclization to form nitrogen- or oxygen-containing heterocycles. The synthesis of benzofurans, for instance, often involves the cyclization of substituted phenols with a side chain that can act as an electrophile. organic-chemistry.orgnih.gov

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy and properties.

The structure of this compound makes it a potential starting material for the synthesis of PROTAC linkers. enamine.netenamine.net The chloroethyl group can be readily converted to a variety of functional groups (e.g., azide, amine, carboxylic acid) necessary for attaching the target protein ligand and the E3 ligase ligand. nih.govadooq.com The ethoxybenzene core could form a rigid or semi-rigid part of the linker, which can be advantageous for optimizing the spatial orientation of the two ligands. Ether- and PEG-based linkers are commonly used in PROTAC design. adooq.comenv.go.jp The synthesis of PROTACs often involves a modular approach where different linkers are screened to find the optimal length and composition. diva-portal.orgnih.gov

Table 3: Potential Application of this compound in PROTAC Synthesis

| Role in PROTAC Synthesis | Synthetic Strategy | Resulting Component |

| Linker Precursor | Functionalization of the chloroethyl group (e.g., to an amine or azide). | Bifunctional linker with an ethoxybenzene core. |

| Linker Precursor | Reaction with a diol to extend the linker chain. | Polyether-based linker. |

| Building Block | Incorporation into a more complex linker structure. | A segment of the final PROTAC linker. |

This table illustrates the hypothetical utility of this compound in the development of PROTACs, based on established principles of PROTAC design and synthesis.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of 1-(2-Chloroethoxy)-3-ethoxybenzene. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete picture of the molecule's identity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural assignment of this compound. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a detailed molecular map can be constructed.

In ¹H NMR analysis, the aromatic protons typically appear as a complex multiplet in the range of δ 6.40-7.20 ppm. The methylene (B1212753) protons of the ethoxy group (-OCH₂CH₃) adjacent to the oxygen atom resonate as a quartet around δ 4.00 ppm, while the terminal methyl protons appear as a triplet near δ 1.38 ppm. For the chloroethoxy group (-OCH₂CH₂Cl), the methylene protons adjacent to the oxygen are observed as a triplet at approximately δ 4.22 ppm, and the methylene protons adjacent to the chlorine atom are found as a triplet around δ 3.84 ppm.

¹³C NMR spectroscopy provides further structural confirmation by identifying all unique carbon atoms in the molecule. The carbon atoms of the benzene (B151609) ring typically resonate between δ 106-161 ppm. The methylene carbon of the ethoxy group (-OCH₂) is found around δ 63.5 ppm, and the methyl carbon (-CH₃) at approximately δ 14.9 ppm. In the chloroethoxy substituent, the carbon atom bonded to oxygen (-OCH₂) appears around δ 67.9 ppm, while the carbon atom bearing the chlorine (-CH₂Cl) is observed at approximately δ 41.6 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 6.40-7.20 (m) | 106.8, 107.5, 112.5, 130.6, 159.9, 160.4 |

| -OCH₂CH₃ | 4.00 (q) | 63.5 |

| -OCH₂CH₃ | 1.38 (t) | 14.9 |

| -OCH₂CH₂Cl | 4.22 (t) | 67.9 |

| -OCH₂CH₂Cl | 3.84 (t) | 41.6 |

| Data is representative and may vary slightly based on solvent and instrument parameters. m = multiplet, q = quartet, t = triplet. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The infrared spectrum reveals specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.

Key absorptions include strong C-O-C stretching vibrations from the ether linkages, typically observed in the region of 1250-1000 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H bonds of the ethoxy and chloroethoxy groups exhibit stretching vibrations in the 2980-2850 cm⁻¹ region. A crucial band for this molecule is the C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ range, confirming the presence of the chloroalkyl group.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ether C-O-C | Asymmetric Stretching | 1250-1200 |

| Ether C-O-C | Symmetric Stretching | 1050-1020 |

| Alkyl Halide C-Cl | Stretching | 800-600 |

| Specific peak positions can vary based on the sample state and instrument resolution. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass of this compound, allowing for the unambiguous determination of its elemental composition. The calculated exact mass for the molecular formula C₁₀H₁₃ClO₂ is 200.0628. HRMS analysis can confirm this mass with high precision (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule may include the loss of the chloroethyl group ([M - C₂H₄Cl]⁺), the ethoxy group ([M - C₂H₅O]⁺), or cleavage of the ether bonds, providing pieces of the structural puzzle that corroborate the findings from NMR and IR spectroscopy. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, with the M+2 peak appearing at about one-third the intensity of the molecular ion peak.

Chromatographic Separation and Trace Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) in Purity and Impurity Profiling

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis, a sample is injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the capillary column. For this compound, a non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is often employed. As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. This allows for the positive identification of the main compound peak by its characteristic retention time and mass spectrum. More importantly, GC-MS is highly effective for impurity profiling, enabling the identification and semi-quantification of trace-level impurities such as unreacted starting materials (e.g., 3-ethoxyphenol) or byproducts from the synthesis process.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

HPLC is a versatile and widely used technique for the separation and quantitative analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a common mode of analysis.

In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring of the molecule exhibits strong absorbance (e.g., ~275 nm). By running a series of calibration standards of known concentrations, a calibration curve can be constructed, allowing for the precise and accurate quantification of this compound in a given sample. This makes HPLC an invaluable tool for quality control, stability studies, and reaction monitoring.

In-Silico Predictive Analytical Chemistry

In-silico, or computational, methods are increasingly used to accelerate analytical method development and to predict the toxicological properties of chemical compounds, reducing the need for extensive laboratory experimentation. upf.edunih.gov

Computational Models for Analytical Method Development and Optimization

Computational models can predict the behavior of molecules in analytical systems, such as chromatography. researchgate.net For a compound like this compound, these models can simulate its interaction with different stationary and mobile phases, helping to select the optimal conditions for separation.

Techniques like Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) are employed to predict properties such as retention time based on the molecule's structure. researchgate.net By calculating descriptors related to the molecule's size, shape, and electronic properties, these models can forecast its chromatographic behavior, thereby streamlining the development of methods for its analysis. researchgate.net This predictive capability allows for the virtual screening of columns and solvent systems, saving significant time and resources. nih.gov

Predictive Toxicology and Pharmacokinetic Assessment of Impurities (e.g., Genotoxic Impurities)

In-silico toxicology models are vital for assessing the potential risks associated with chemical impurities, even at very low levels. nih.govnih.gov These models are particularly important for identifying potentially genotoxic impurities (PGIs), which can damage DNA and potentially cause cancer. researchgate.netacs.org

The structure of this compound contains a primary alkyl halide (a chloro-alkane functional group), which is recognized as a "structural alert" for potential genotoxicity. acs.org This alert suggests that the compound could be DNA-reactive. Regulatory guidelines recommend that impurities with such alerts be controlled to a stringent level, often defined by the Threshold of Toxicological Concern (TTC), which is a default limit of 1.5 µ g/day for lifetime exposure. acs.org

Computational toxicology employs various models to predict these effects:

(Q)SAR Models: (Quantitative) Structure-Activity Relationship models compare the chemical structure of a compound to databases of known toxic substances. researchgate.netnih.gov If the compound contains structural fragments associated with toxicity, it is flagged as potentially harmful.

Expert Systems: These are knowledge-based systems that use a set of rules derived from expert toxicological knowledge to predict toxicity based on a chemical's structure and reactive properties.

Read-Across: This approach uses data from a well-studied, structurally similar chemical to predict the properties of a less-studied compound.

The following table outlines the in-silico assessment process for a potential impurity like this compound.

| Assessment Step | Description | Relevance to this compound | Data Source |

| Structural Alert Analysis | The chemical structure is analyzed for fragments known to be associated with genotoxicity. | Contains a primary alkyl halide, a well-known structural alert for mutagenicity. | acs.org |

| (Q)SAR Modeling | Two complementary (Q)SAR models (one expert rule-based, one statistical) are used to predict the outcome of a bacterial reverse mutation (Ames) test. | A positive prediction from these models would classify the compound as a potential genotoxic impurity. | researchgate.netnih.gov |

| Expert Review | A toxicologist reviews the in-silico predictions, considering the mechanism of action and the reliability of the models. | The review would confirm the concern based on the alkyl halide alert and assess the strength of the (Q)SAR evidence. | researchgate.net |

| Hazard Classification | Based on the evidence, the impurity is classified. A positive finding would lead to its classification as a PGI. | Would likely be classified as a PGI, requiring strict control unless further biological testing proves otherwise. | acs.org |

While in-silico models are powerful screening tools, a positive prediction does not definitively prove genotoxicity. researchgate.net It serves as a warning that may necessitate further biological testing, such as an Ames assay, to confirm the finding. acs.org

Computational Chemistry and Mechanistic Modeling of 1 2 Chloroethoxy 3 Ethoxybenzene

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and orbital energies, which are crucial for predicting reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nanobioletters.comrsc.org

For 1-(2-chloroethoxy)-3-ethoxybenzene, the electronic properties are influenced by the substituents on the benzene (B151609) ring. The ethoxy group (-OCH2CH3) is an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic ring. This donation of electron density tends to raise the energy of the HOMO. plus.ac.at The chloroethoxy group (-OCH2CH2Cl) also has an electron-donating oxygen atom, but the electronegative chlorine atom introduces an inductive electron-withdrawing effect.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Aromatic Ethers (Representative Values)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | -1.13 | 8.11 |

| Ethoxybenzene | -8.52 | -0.98 | 7.54 |

| Chlorobenzene | -9.06 | -1.32 | 7.74 |

| This compound (Estimated) | -8.6 to -8.8 | -1.2 to -1.4 | 7.2 to 7.6 |

| Note: The values for this compound are estimated based on the expected cumulative effects of the substituents. Actual values would require specific DFT calculations. |

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. Green or yellow areas represent neutral or nonpolar regions. europa.eu

For this compound, the ESP map would be expected to show a high negative potential around the oxygen atoms of the ether linkages due to their lone pairs of electrons. The benzene ring would exhibit a complex potential distribution due to the interplay of the electron-donating ethoxy group and the somewhat ambivalent chloroethoxy group. The chlorine atom, being highly electronegative, would create a localized region of slight negative potential, while the adjacent carbon and hydrogen atoms would be slightly positive. wikipedia.org These maps are instrumental in predicting intermolecular interactions, such as hydrogen bonding, and the initial sites of reaction. researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum mechanics is excellent for understanding static electronic properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govmdpi.com This allows for the exploration of the conformational landscape of flexible molecules like this compound.

The side chains, particularly the chloroethoxy group, have several rotatable bonds (C-C and C-O). Rotation around these bonds can lead to various conformers with different energies and properties. A conformational analysis would typically involve systematically rotating these bonds and calculating the potential energy of each resulting structure. This can identify the most stable, low-energy conformations that the molecule is likely to adopt.

MD simulations can provide further insights into the dynamic behavior, such as the flexibility of the side chains, the time scales of conformational changes, and how the molecule interacts with a solvent. acs.org For example, simulations of similar glycol ethers in aqueous solution have been used to understand their hydration structure and hydrogen-bonding networks. acs.org

Table 2: Representative Dihedral Angles for a Stable Conformer of an Alkoxybenzene (Illustrative)

| Dihedral Angle | Description | Angle (degrees) |

| C(ar)-O-C-C | Rotation around the ether bond | ~180 (anti-periplanar) |

| O-C-C-Cl | Rotation of the chloroethyl group | ~60 (gauche) or ~180 (anti) |

| Note: These are representative values. The actual preferred conformation of this compound would depend on a detailed potential energy surface scan. |

Mechanistic Insights via Computational Reaction Pathway Mapping

Computational chemistry is particularly adept at elucidating reaction mechanisms, which are often difficult to probe experimentally. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate.

A common reaction for ethers is cleavage of the C-O bond, typically under acidic or strongly basic conditions. researchgate.netnih.gov For this compound, cleavage could occur at several points. For instance, acid-catalyzed cleavage would likely involve protonation of one of the ether oxygens, followed by nucleophilic attack by a counter-ion (e.g., a halide). rsc.orgrsc.org

The reaction could proceed via an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. researchgate.netnih.gov Given that the carbons attached to the ether oxygens are primary or part of a phenyl group, an SN2-type mechanism is generally more likely for the aliphatic chain. rsc.orgnih.gov

Computational chemists can model these pathways by locating the transition state structure for each proposed step. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Advanced algorithms can find these saddle points on the potential energy surface. Once the transition state is located, its energy relative to the reactants gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. DFT calculations are frequently used to determine these activation barriers. acs.orgepa.gov

Table 3: Illustrative Activation Energies for Ether Cleavage Pathways (Representative DFT Values)

| Reaction Step | Mechanism Type | Activation Energy (kcal/mol) |

| Protonation of Ether Oxygen | Acid-Base | Low |

| SN2 attack on ethyl group | Substitution | 20-25 |

| SN2 attack on chloroethyl group | Substitution | 22-28 |

| Cleavage of aryl-ether bond | SNAr (unlikely) | >40 |

| Note: These are generalized, illustrative values. The presence of the chloro-substituent and the specific reaction conditions would influence the actual activation energies. |

Solvents can have a profound effect on reaction rates and mechanisms. nih.govnih.gov Computational models can account for solvent effects in two main ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. avantorsciences.com

For a reaction involving charged intermediates or transition states, such as the acid-catalyzed cleavage of an ether, polar solvents would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction. epa.gov Nonpolar solvents would have a lesser effect.

Catalysts also alter reaction pathways. In the context of ether cleavage, a Lewis acid could coordinate to an ether oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack. wikipedia.org Computational modeling can be used to study the structure of the catalyst-substrate complex and calculate the modified activation energy, providing a quantitative understanding of the catalytic effect. nih.gov

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of 1-(2-chloroethoxy)-3-ethoxybenzene, likely relying on the Williamson ether synthesis, is effective but often involves harsh reaction conditions, hazardous solvents, and the generation of significant waste. capes.gov.brnumberanalytics.com The principles of green chemistry are now guiding the development of more sustainable alternatives. alfa-chemistry.com

Microwave-Assisted Synthesis: A significant advancement in ether synthesis is the use of microwave irradiation. tsijournals.com This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields. acs.orgorgchemres.org For the synthesis of aryl ethers, microwave-assisted methods can be performed under solvent-free conditions or in greener solvents like dimethyl sulfoxide (B87167) (DMSO), minimizing the environmental impact. tsijournals.comacs.org The use of a solid base like potassium carbonate further enhances the green credentials of this approach. orgchemres.org Researchers are exploring microwave-assisted protocols for the synthesis of various ethers, a technology directly applicable to the production of this compound. nih.govbenthamdirect.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another powerful tool for greening the Williamson ether synthesis. PTC facilitates the reaction between a water-soluble nucleophile and an organic-soluble substrate by transporting the nucleophile into the organic phase. acs.orgacs.orgwikipedia.org This method often allows for the use of milder reaction conditions, aqueous solvents, and reduces the need for anhydrous conditions, which are typically required in classical ether syntheses. acs.org The use of catalysts like polyethylene (B3416737) glycol (PEG) under solvent-free conditions represents a particularly eco-friendly approach to the etherification of phenols. researchgate.nettandfonline.com The application of PTC in the synthesis of this compound could lead to a more economical and sustainable industrial process.

Sustainable Catalysts and Solvents: The development of novel, reusable, and non-toxic catalysts is a cornerstone of green chemistry. For ether synthesis, researchers are investigating solid-supported catalysts and earth-abundant metal catalysts, such as those based on iron, to replace more hazardous and expensive options. acs.org The choice of solvent is also critical, with a move away from volatile organic compounds towards greener alternatives like water, ionic liquids, or bio-based solvents. alfa-chemistry.com The etherification of phenols has been demonstrated efficiently using environmentally benign solvents, paving the way for a greener synthesis of this compound. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Systems

The reactivity of this compound is primarily dictated by the chloroethoxy and ethoxybenzene moieties. Understanding and exploiting the reactivity of these functional groups through novel catalytic systems is a key area of ongoing research.

Activation of the C-Cl Bond: The carbon-chlorine bond in the chloroethoxy group is a key site for chemical modification. While traditionally activated by nucleophilic substitution, researchers are exploring catalytic methods for C-Cl bond activation. researchgate.net Transition metal catalysts, including those based on palladium, nickel, and cobalt, have shown promise in activating C-Cl bonds for cross-coupling reactions. researchgate.netkaust.edu.sanih.gov For instance, photocatalytic systems are emerging as a powerful tool for the activation of strong C-Cl bonds under mild conditions. nih.gov These advancements could enable the derivatization of this compound at the chloroethyl group with a wide range of functionalities.

Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring in this compound is generally not activated towards nucleophilic aromatic substitution (SNAr) due to the electron-donating nature of the ether groups. libretexts.org However, the introduction of strong electron-withdrawing groups onto the aromatic ring could activate it for SNAr reactions. libretexts.orgyoutube.com This would allow for the direct displacement of a substituent on the ring, opening up new avenues for functionalization.

Novel Catalytic Systems for Etherification: Beyond the classical Williamson synthesis, new catalytic methods for forming ether bonds are continuously being developed. These include:

Palladium- and Nickel-Catalyzed Cross-Coupling: Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, allowing for the coupling of aryl halides with alcohols. nih.gov Nickel-catalyzed etherification of phenols and aryl halides using visible-light-induced energy transfer has also been reported as a mild and efficient method. acs.org

Iron-Catalyzed Etherification: The use of inexpensive and low-toxicity iron catalysts for the dehydrative etherification of alcohols is a significant step towards more sustainable chemical processes. acs.org

Gold-Catalyzed Reactions: Gold catalysts have been shown to activate alcohols for the direct formation of unsymmetrical ethers. organic-chemistry.org

These novel catalytic systems could provide alternative and potentially more efficient pathways for the synthesis of this compound and its analogs.

Table 1: Comparison of Catalytic Systems for Ether Synthesis

| Catalytic System | Advantages | Potential Application for this compound |

| Microwave-Assisted | Rapid reaction times, high yields, potential for solvent-free conditions. tsijournals.comacs.orgorgchemres.org | Greener and faster synthesis of the target compound. |

| Phase-Transfer Catalysis | Milder conditions, use of aqueous solvents, no need for anhydrous conditions. acs.orgacs.orgwikipedia.org | More economical and sustainable industrial production. |

| Palladium/Nickel Catalysis | Mild reaction conditions, broad substrate scope for C-O bond formation. nih.govacs.org | Alternative synthetic routes and derivatization. |

| Iron Catalysis | Inexpensive, low toxicity, sustainable. acs.org | Greener synthesis protocols. |

Rational Design of Derivatives for Targeted Advanced Applications

The structural features of this compound, particularly the presence of two ether linkages and a reactive chloroalkyl group, make it an attractive scaffold for the rational design of new molecules with specific functionalities.

Pharmaceutical and Agrochemical Applications: Aromatic ethers are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.comalfa-chemistry.com The ethoxybenzene moiety can influence the lipophilicity and binding interactions of a molecule with its biological target. The chloroethoxy group provides a handle for further functionalization, allowing for the introduction of various pharmacophores or groups that can modulate the compound's properties. The rational design of derivatives could involve modifying the substitution pattern on the benzene ring or replacing the chlorine atom with other functional groups to optimize biological activity.

Materials Science: The ability of the chloroethoxy group to undergo polymerization or be grafted onto surfaces makes derivatives of this compound potential building blocks for new materials. For example, incorporating this molecule into polymers could impart specific properties such as flame retardancy or altered refractive index.

Structure-Activity Relationship (SAR) Studies: To guide the rational design process, detailed structure-activity relationship (SAR) studies are crucial. By synthesizing a library of derivatives with systematic variations in their structure and evaluating their properties, researchers can identify the key structural features responsible for a desired activity. This iterative process of design, synthesis, and testing is fundamental to the development of new and improved molecules for a variety of applications.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Predicting Reaction Conditions: Machine learning models are also being developed to predict the optimal conditions for a given chemical reaction, including the best solvent, catalyst, and temperature. nih.govacs.org This can significantly reduce the amount of time and resources spent on experimental optimization.

De Novo Molecular Design: AI and ML algorithms can be used to design new molecules with desired properties from scratch. By learning from large datasets of chemical structures and their corresponding properties, these models can generate novel molecular structures that are predicted to be active for a specific application. This approach could be used to design novel derivatives of this compound with enhanced biological activity or material properties.

The integration of AI and ML into the research workflow for this compound and its analogs will undoubtedly accelerate the pace of discovery and innovation, leading to the development of new synthetic methods and functional molecules with greater efficiency and precision.

Table 2: AI and Machine Learning in Chemical Research

| Application | Description | Relevance to this compound |

| Retrosynthesis | AI algorithms propose synthetic routes for a target molecule. chemcopilot.commedium.com | Identification of novel and efficient synthesis pathways. |

| Reaction Outcome Prediction | ML models predict the major product of a chemical reaction. mit.eduneurips.cc | A priori assessment of synthetic feasibility and side products. |

| Condition Optimization | ML models suggest optimal reaction conditions (solvent, catalyst, temperature). nih.govacs.org | Reduction of experimental effort and resource consumption. |

| De Novo Design | AI generates novel molecules with desired properties. | Design of new derivatives with targeted applications. |

Q & A

Q. What are the standard analytical methods for characterizing 1-(2-Chloroethoxy)-3-ethoxybenzene in pure form?

Reverse-phase HPLC using columns like Newcrom R1 is a robust method for separation and quantification. Key parameters include a mobile phase of acetonitrile/water (e.g., 70:30 v/v), UV detection at 254 nm, and a flow rate of 1.0 mL/min. This method resolves structural analogs by leveraging differences in logP (e.g., logP ≈ 2.00 for similar chloroethoxy derivatives) . Complementary techniques like GC-MS or NMR (¹H/¹³C) should be used to confirm molecular structure and purity.

Q. What synthetic routes are employed to introduce chloroethoxy and ethoxy groups on aromatic rings?

Nucleophilic substitution reactions using 2-chloroethylating agents (e.g., 2-chloroethanol derivatives) under basic conditions (e.g., K₂CO₃ in DMF) are common. For regioselective ethoxy substitution, protecting group strategies or directed ortho-metalation may be required. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification .

Q. How can researchers ensure safe handling and storage of this compound?

Follow OSHA guidelines: use enclosed systems, local exhaust ventilation, and personal protective equipment (nitrile gloves, vapor respirators, safety goggles). Store in airtight containers at 2–8°C, away from oxidizers. Spill management involves inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., logP) be resolved?

Conduct comparative validation using standardized HPLC protocols (as in ) and computational models (e.g., COSMO-RS). Cross-validate with experimental logP measurements via shake-flask methods at pH 7.0. Discrepancies may arise from impurities or solvent effects, necessitating high-purity samples (>98%) and controlled conditions.

Q. What strategies optimize adsorption of this compound in contaminated matrices?

Sugarcane-bagasse-derived activated carbon (surface area >800 m²/g) shows high adsorption capacity. Optimize by adjusting pH (optimal range: 5–7), adsorbent dosage (2–5 g/L), and contact time (≥60 min). Isotherm modeling (Langmuir/Freundlich) and kinetic studies (pseudo-second-order) can elucidate mechanisms .

Q. How does the electronic environment of the benzene ring influence reactivity in substitution reactions?

The electron-donating ethoxy group directs electrophilic substitution to the para position, while the chloroethoxy group (mildly electron-withdrawing) may stabilize intermediates. Use DFT calculations (B3LYP/6-31G*) to map charge distribution or conduct kinetic studies with varying substituents (e.g., nitro or methyl groups) to probe electronic effects .

Q. What are the challenges in synthesizing derivatives with multiple alkoxy substituents?

Competing side reactions (e.g., elimination or over-alkylation) require precise stoichiometry and low temperatures (0–5°C). Monitor reaction progress via TLC or in situ FTIR. For sterically hindered derivatives, microwave-assisted synthesis (100–120°C, 30 min) improves yields by 15–20% compared to conventional heating .

Data Contradiction Analysis

Q. How to address conflicting reports on the environmental persistence of this compound?

Conduct accelerated degradation studies under UV light (λ = 254 nm) and microbial consortia (e.g., Pseudomonas spp.). Compare half-lives (t₁/₂) in soil vs. aqueous systems. Contradictions may stem from matrix-specific degradation pathways or analytical interference from metabolites. Use LC-QTOF-MS to identify degradation products .

Q. Why do different studies report varying yields in cross-coupling reactions involving this compound?

Catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) and solvent polarity significantly impact yields. Screen solvents (DMF, THF, toluene) and additives (e.g., TBAB) to optimize. Contradictions may also arise from trace moisture or oxygen; employ Schlenk techniques for moisture-sensitive reactions .

Methodological Recommendations

Q. What spectroscopic techniques best characterize intermolecular interactions of this compound?

Use NOESY NMR to study spatial proximity of substituents and FTIR to monitor hydrogen bonding (e.g., O–H stretching shifts). For crystallographic analysis, grow single crystals via slow evaporation (hexane/chloroform) and perform X-ray diffraction .

Q. How to design toxicity assays for novel derivatives?

Follow OECD Guidelines 423: acute oral toxicity in rodents (dose range: 50–300 mg/kg) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells). Include positive controls (e.g., benzene derivatives) and validate with HPLC-purified samples to exclude impurity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。